A Technical Guide to the Discovery and Synthesis of Met-Lys-Bradykinin
A Technical Guide to the Discovery and Synthesis of Met-Lys-Bradykinin
This guide provides an in-depth exploration of Met-Lys-bradykinin, a biologically significant member of the kinin family of peptides. We will navigate its historical discovery, delve into the principles and practice of its chemical synthesis, and elucidate its mechanism of action through specific signaling pathways. This document is intended for researchers and drug development professionals seeking a comprehensive understanding of this potent vasoactive peptide.
Part 1: The Genesis of a Kinin: Discovery and Biological Context
The story of Met-Lys-bradykinin is intrinsically linked to the broader history of kinin research. The journey began in 1948 with the landmark discovery of bradykinin by a Brazilian team led by Dr. Maurício Rocha e Silva.[1][2][3] They identified a substance in blood plasma, released by the venom of the Bothrops jararaca snake, that caused a slow contraction of guinea-pig ileum, hence the name bradykinin (from Greek bradys, slow; and kinin, to move).[1][3] This opened the door to understanding a new class of endogenous peptides involved in inflammation, blood pressure regulation, and pain.
It was in this fertile scientific landscape that D. F. Elliott and G. P. Lewis, in 1965, reported the isolation of a "new kinin from ox blood."[4][5] By incubating the pseudoglobulin fraction of ox serum at an acidic pH followed by a neutral pH, they generated and subsequently purified two polypeptides with smooth muscle-stimulating activity. While one corresponded to bradykinin, the other was a novel entity.[4][5] Through meticulous amino acid analysis and sequencing, they identified it as an undecapeptide: Methionyl-Lysyl-Bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).[4] The biological properties of this newly discovered kinin were found to be comparable to bradykinin, and its identity was confirmed by comparison with a synthetic version, first prepared by Schröder in 1964.[4][6]
Met-Lys-bradykinin, along with Lys-bradykinin (kallidin), is not a terminal signaling molecule but rather a precursor. It is generated from high-molecular-weight kininogen (HMWK) and low-molecular-weight kininogen (LMWK) through the proteolytic action of various enzymes known as kallikreins.[7][8] Aminopeptidases in the plasma can then rapidly cleave the N-terminal Met-Lys or Lys residues to yield the nonapeptide bradykinin.[7] Additionally, other proteases, such as human pepsin and neutrophil-derived proteinase 3 (PR3), can also release Met-Lys-bradykinin or its extended forms from kininogen, highlighting its role in diverse physiological and pathological processes.[9][10][11]
Part 2: De Novo Construction: The Synthesis of Met-Lys-Bradykinin
The ability to chemically synthesize Met-Lys-bradykinin is crucial for its pharmacological study and the development of therapeutic analogs. The first synthesis was reported shortly after its discovery, and modern methods rely on the robust and efficient Solid-Phase Peptide Synthesis (SPPS) technique, pioneered by R. B. Merrifield, who coincidentally also published a synthesis of Met-Lys-bradykinin in 1964.[12][13]
The core principle of SPPS is the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[14] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. The most common strategy today utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the N-terminal α-amino group.
Causality in Synthesis Strategy
The synthesis of Met-Lys-bradykinin (Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) presents specific challenges that dictate our choice of reagents and protocols:
-
Resin Selection : The C-terminus of the native peptide is a carboxylic acid. Therefore, a resin that releases the peptide with a free C-terminus upon cleavage is required. 2-chlorotrityl chloride (2-CTC) resin or Wang resin are excellent choices for this purpose.[15] We select 2-CTC resin for its acid-lability, which allows for peptide cleavage under mild conditions, preserving sensitive side-chain protecting groups if needed.
-
Side-Chain Protection : Several amino acids in the sequence have reactive side chains that must be protected during synthesis:
-
Arginine (Arg) : The guanidinium group is highly basic and requires robust protection. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the standard choice in Fmoc-SPPS due to its stability during synthesis and efficient removal by trifluoroacetic acid (TFA).
-
Lysine (Lys) : The ε-amino group is protected with the Boc (tert-butyloxycarbonyl) group, which is also TFA-labile.
-
Serine (Ser) : The hydroxyl group is protected with a tBu (tert-butyl) ether to prevent acylation and other side reactions.
-
Methionine (Met) : The thioether side chain is susceptible to oxidation during synthesis and cleavage. While often left unprotected, its inclusion necessitates the use of scavengers during the final cleavage step to prevent alkylation by carbocations.
-
-
Coupling Reagents : To form the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide, a coupling agent is required. We utilize HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) . This combination rapidly forms an activated ester of the incoming Fmoc-amino acid, leading to efficient and low-racemization coupling.
-
Cleavage and Deprotection : The final step involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups. Due to the presence of Methionine and Arginine(Pbf), a potent acidic cocktail with scavengers is mandatory. Reagent K (TFA/water/phenol/thioanisole/EDT) is a suitable choice.[16][17] The TFA provides the acidic medium for cleavage, while the scavengers (water, phenol, thioanisole, and ethanedithiol (EDT)) trap the reactive carbocations generated from the tBu, Boc, and Pbf groups, preventing re-attachment and modification of sensitive residues like Met and Phe.[17]
Experimental Protocol: Fmoc-SPPS of Met-Lys-Bradykinin
This protocol describes the manual synthesis on a 0.1 mmol scale.
1. Resin Preparation and First Amino Acid Loading: a. Weigh 160 mg of 2-chlorotrityl chloride resin (loading capacity ~0.6 mmol/g) into a fritted reaction vessel. b. Swell the resin in dichloromethane (DCM) for 30 minutes, then wash 3x with N,N-Dimethylformamide (DMF). c. In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.2 mmol, 2 eq.) and DIPEA (0.4 mmol, 4 eq.) in DCM. d. Add the amino acid solution to the resin and agitate at room temperature for 2 hours. e. To cap any remaining active sites on the resin, add a small volume of methanol and agitate for 30 minutes. f. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
2. Peptide Chain Elongation (Iterative Cycle for each amino acid): a. Swelling : Swell the resin in DMF for 15 minutes. b. Fmoc Deprotection : Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10 minutes.[15] c. Washing : Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine. d. Coupling : i. In a separate vial, pre-activate the next Fmoc-amino acid (0.3 mmol, 3 eq.) with HBTU (0.285 mmol, 2.85 eq.) and DIPEA (0.6 mmol, 6 eq.) in 3 mL of DMF for 2 minutes. ii. Add the activated amino acid solution to the resin. iii. Agitate at room temperature for 45-60 minutes. e. Washing : Wash the resin with DMF (3x). f. Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (primary amine absence). If the test is positive, repeat the coupling step. g. Repeat : Repeat steps 2a-2f for the entire sequence: Phe, Pro, Ser(tBu), Phe, Gly, Pro, Pro, Lys(Boc), Met.
3. Cleavage and Deprotection: a. After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DMF (3x), followed by DCM (3x). b. Dry the resin thoroughly under a stream of nitrogen and then in a vacuum desiccator. c. Prepare the cleavage cocktail "Reagent K": 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, 0.25 mL 1,2-ethanedithiol (EDT).[16] (Caution: Handle TFA and thiols in a fume hood with appropriate personal protective equipment). d. Add 10 mL of the cold cleavage cocktail to the resin. e. Agitate at room temperature for 2 hours. f. Filter the resin and collect the filtrate into a cold centrifuge tube. g. Wash the resin twice with fresh TFA. Combine the filtrates. h. Precipitate the crude peptide by adding the TFA solution dropwise to 10 volumes of cold diethyl ether. i. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more. j. Dry the crude peptide pellet under vacuum.
Workflow Visualization
Part 3: Purification and Characterization: Ensuring Peptide Integrity
The crude product from SPPS is a mixture containing the target peptide along with truncated, deleted, and protecting group-modified sequences. Therefore, rigorous purification and characterization are paramount to obtaining a product suitable for biological assays.
Purification by Preparative RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[18][19] The principle involves separating molecules based on their hydrophobicity.
Protocol: Preparative HPLC Purification
-
Column : C18 preparative column (e.g., 250 x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B : 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[20]
-
Sample Preparation : Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Gradient Elution :
-
0-5 min: 5% B (loading and equilibration)
-
5-45 min: Linear gradient from 5% to 45% B.
-
45-50 min: Linear gradient from 45% to 95% B (column wash).
-
50-60 min: 5% B (re-equilibration).
-
-
Detection : Monitor the elution profile at 220 nm, the characteristic absorbance wavelength of the peptide bond.[21]
-
Fraction Collection : Collect fractions corresponding to the major peak.
-
Post-Purification : Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions (>95%) and lyophilize to obtain the final peptide as a white, fluffy powder.
Characterization and Quality Control
The identity and purity of the final product must be unequivocally confirmed.
| Parameter | Method | Expected Result for Met-Lys-Bradykinin | Rationale |
| Identity | Mass Spectrometry (MALDI-TOF or ESI-MS) | Calculated Monoisotopic Mass: 1318.66 Da | Confirms the correct molecular weight of the synthesized peptide, ensuring the sequence is complete and unmodified.[22] |
| Purity | Analytical RP-HPLC | ≥95% (as determined by peak area integration at 220/280 nm) | Quantifies the homogeneity of the sample, ensuring that biological effects are attributable to the target peptide and not impurities.[20] |
| Sequence | Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern (b- and y-ions) matches the theoretical fragmentation of the Met-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg sequence. | Provides definitive confirmation of the amino acid sequence. |
Part 4: Biological Activity and Signaling Pathway
Met-Lys-bradykinin exerts its physiological effects by interacting with specific cell surface receptors, primarily the bradykinin B1 and B2 receptors (B1R and B2R).[23][24] Both are G protein-coupled receptors (GPCRs). The B2 receptor is constitutively expressed in many tissues and is responsible for the acute effects of kinins.[25][26] In contrast, the B1 receptor is typically expressed at very low levels in healthy tissue but is significantly upregulated by inflammatory cytokines and tissue injury, playing a role in chronic inflammation and pain.[24][25]
Upon binding of Met-Lys-bradykinin (or bradykinin) to the B2 receptor, a conformational change activates the associated heterotrimeric G protein, Gαq.[25] This initiates a downstream signaling cascade:
-
Gαq Activation : Activated Gαq stimulates the enzyme Phospholipase Cβ (PLCβ) .
-
Second Messenger Generation : PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) .
-
Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytosol.
-
PKC and MAPK Activation : The increase in intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC) . This can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade , specifically the ERK1/2 pathway, which is involved in cellular processes like proliferation and inflammation.[27]
The culmination of this signaling cascade leads to the characteristic physiological responses to kinins, including vasodilation, increased vascular permeability, and the sensation of pain.
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